![molecular formula C23H17N5O3S B2587801 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1798546-13-0](/img/structure/B2587801.png)
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
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Description
“N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . These derivatives have attracted much attention due to their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . For instance, ethyl 2-aminothiazole-4-acetate is treated with 4-chloro-2′-bromoacetophenone in acetone to obtain ethyl 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetate hydrobromide .
Molecular Structure Analysis
Imidazo[2,1-b]thiazole is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers .
Physical And Chemical Properties Analysis
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
During the last few decades, anticancer therapy has made significant progress, but managing malignancies in humans remains a major concern. Researchers are actively exploring novel functional scaffolds that can be developed into effective anticancer agents. One such scaffold of interest is imidazo[2,1-b]thiazole derivatives due to their diverse pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .
- Selectivity : Compound 5l showed more selectivity against MDA-MB-231 cells than HepG2 cells (IC50 = 22.6 μM) .
Other Potential Applications
While the primary focus has been on cytotoxicity, it’s worth noting that imidazo[2,1-b]thiazole derivatives have broader applications beyond cancer research. These include:
- Antifungal Activity : Imidazo[2,1-b]thiazoles have demonstrated antifungal properties, making them relevant for combating fungal infections .
- Antibacterial Activity : Some derivatives exhibit antibacterial effects, which could be explored further for infectious disease management .
- Anti-Inflammatory Properties : Imidazo[2,1-b]thiazoles have been investigated for their anti-inflammatory potential .
- Antihypertensive Effects : Certain compounds within this scaffold have shown antihypertensive properties .
- CFTR-Selective Potentiators : Imidazo[2,1-b]thiazoles have been used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators .
properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O3S/c1-31-19-13-20(29)28(15-7-3-2-4-8-15)26-21(19)22(30)24-17-10-6-5-9-16(17)18-14-27-11-12-32-23(27)25-18/h2-14H,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGWBAPYCQXYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide |
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